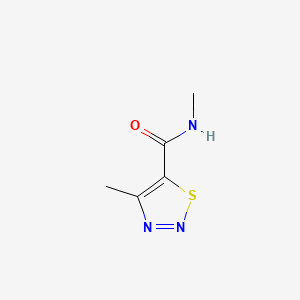

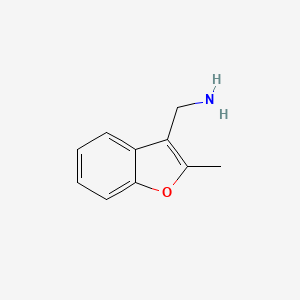

5,6-Dihydroquinolin-5-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesized 8-hydroxyquinoline derivatives, like 5-((1-methyl-1,2-dihydroquinolin-4-yloxy) methyl) quinolin-8-ol (MDMQ), have shown in vitro antimicrobial activity against several bacteria strains and fungi, highlighting their potential in antimicrobial applications (Patel & Patel, 2017).

The reaction of 5,7-dinitroquinolin-8-ol with NaBH4 forms a hydride σ-complex, leading to derivatives like 5,7-dinitro-5,6-dihydroquinolin-8-ol. These reactions highlight the chemical versatility and potential for creating various compounds from 5,6-dihydroquinolin-5-ol structures (Ustinov et al., 2020).

1,2-Dihydroquinolines, synthesized via AuCl(3)/AgSbF(6)-catalyzed intramolecular allylic amination of 2-tosylaminophenylprop-1-en-3-ols, demonstrate the utility in synthesizing bioactive tetrahydroquinoline alkaloids like (+/-)-angustureine (Kothandaraman, Foo, & Chan, 2009).

The anti-corrosion properties of 8-hydroxyquinoline derivatives for mild steel in acidic media have been explored, showing significant efficiency in inhibiting corrosion, which could be valuable in industrial applications (Douche et al., 2020).

The synthetic methods for creating 5,6-dihydroquinolines and succinates from acyclic α,α-dicyanoolefins and acetylenic ester demonstrate the compound's versatility in organic synthesis (Alizadeh et al., 2015).

Zinc complexes of hydrazone derivatives bearing 3,4-dihydroquinolin-2(1H)-one nucleus have shown significant anti-tuberculosis activity, highlighting their potential as anti-tubercular agents (Mandewale et al., 2016).

Methoxy-substituted 3-formyl-2-phenylindoles, which inhibit tubulin polymerization, are structurally related to 5,6-dihydroquinolin-5-ol. These compounds have shown significant cytostatic activity in cancer cells, suggesting their potential in cancer therapeutics (Gastpar et al., 1998).

The synthesis of arene oxide and trans-dihydrodiol metabolites of quinoline, including 5,6-epoxy-5,6-dihydroquinoline, demonstrates the compound's role in metabolic studies and its potential pharmacological applications (Agarwal et al., 1990).

Safety and Hazards

Direcciones Futuras

While specific future directions for 5,6-Dihydroquinolin-5-ol are not mentioned, research into quinoline derivatives is ongoing due to their wide range of biological activities . Further studies could focus on synthesizing new derivatives and investigating their potential applications in medicine and other fields.

Propiedades

IUPAC Name |

5,6-dihydroquinolin-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-9-5-1-4-8-7(9)3-2-6-10-8/h1-4,6,9,11H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGKPPDZXRVKTLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2=C(C1O)C=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4,4-Bis(4-methylphenyl)buta-1,3-dien-1-yl]-N-{4-[4,4-bis(4-methylphenyl)buta-1,3-dien-1-yl]phenyl}-N-(4-methoxyphenyl)aniline](/img/structure/B573883.png)

![2,3-Dihydro-1H-pyrrolo[1,2-a]benzimidazol-8-amine](/img/structure/B573884.png)

![5,11,17,23-Tetratert-butyl-26-diethoxyphosphoryl-28-[ethoxy(methoxymethyl)phosphoryl]pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9(27),10,12,15(26),16,18,21,23-dodecaene-25,27-diol](/img/structure/B573886.png)

![N-[4-[2-[3-(3,4-dichlorophenyl)-1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl]ethyl]-1-phenylpiperazin-2-yl]acetamide](/img/structure/B573889.png)